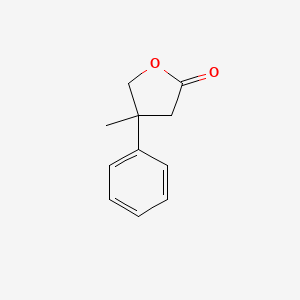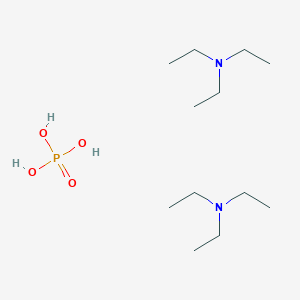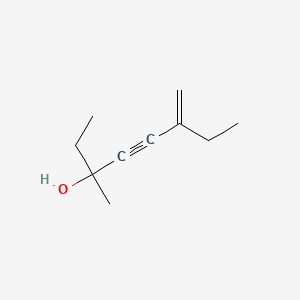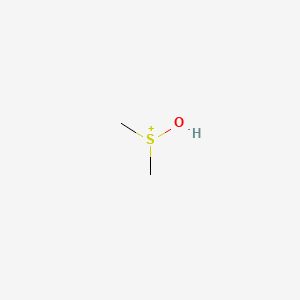![molecular formula C11H8N4 B14672666 3-Methyl-[1,2,4]triazino[5,6-c]quinoline CAS No. 51093-11-9](/img/structure/B14672666.png)
3-Methyl-[1,2,4]triazino[5,6-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that belongs to the class of triazinoquinolines. This compound is characterized by a fused ring system that includes a triazine ring and a quinoline ring. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-[1,2,4]triazino[5,6-c]quinoline typically involves the diazotization of ortho-aminonitriles followed by treatment with aqueous sodium nitrite and a mixture of concentrated hydrochloric and glacial acetic acids . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-[1,2,4]triazino[5,6-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinolines depending on the reagents used.
Applications De Recherche Scientifique
3-Methyl-[1,2,4]triazino[5,6-c]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antitumor agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-[1,2,4]triazino[5,6-c]quinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
- 1,2,4-Triazino[5,6-b]indoles
- 1,2,4-Triazino[4,3-a]indoles
- 1,2,4-Triazino[6,5-b]indoles
Comparison: 3-Methyl-[1,2,4]triazino[5,6-c]quinoline is unique due to its specific ring fusion and the presence of a methyl group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other triazinoquinolines .
Propriétés
Numéro CAS |
51093-11-9 |
|---|---|
Formule moléculaire |
C11H8N4 |
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
3-methyl-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C11H8N4/c1-7-13-10-6-12-9-5-3-2-4-8(9)11(10)15-14-7/h2-6H,1H3 |
Clé InChI |
NUFYXGFJQNRDET-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C3=CC=CC=C3N=C2)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)
![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)






![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)

